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Introduction

S-1360, a diketo acid derivative developed by Shionogi, was a pioneering compound in the
field of HIV-1 integrase inhibitors. As the first in its class to advance to clinical trials, its
development provided valuable insights into the potential of targeting the HIV integrase
enzyme. Although the clinical development of S-1360 was ultimately discontinued due to a lack
of in vivo efficacy and potential pharmacokinetic challenges, a retrospective analysis of its early
clinical development offers a valuable case study for researchers in antiviral drug discovery.
This technical guide provides a comprehensive overview of the preclinical and early clinical
data on S-1360, including its mechanism of action, in vitro activity, and initial human
pharmacokinetic and safety profiles.

Mechanism of Action

S-1360 is a member of the diketo acid (DKA) class of HIV-1 integrase inhibitors. The primary
mechanism of action for DKA derivatives is the inhibition of the strand transfer step of viral DNA
integration into the host genome. This is achieved through the chelation of divalent metal ions
(Mg2+ or Mn2+) within the catalytic core of the integrase enzyme. These metal ions are
essential for the enzymatic activity of integrase. By binding to these ions, S-1360 effectively
blocks the catalytic site, preventing the covalent insertion of the viral DNA into the host
chromosome.[1]
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Molecular docking studies have provided a more detailed view of this interaction. S-1360 is
predicted to bind to the active site of the HIV-1 integrase, with its diketo acid moiety oriented
towards key amino acid residues, such as T66, and the essential metal ions. This interaction is

crucial for its inhibitory activity.[1]
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Caption: Workflow for determining EC50 and CC50 using the MTT assay.

Early Clinical Development

S-1360 was the first HIV-1 integrase inhibitor to enter clinical trials. A Phase |, randomized,
double-blind, placebo-controlled, escalating multiple-dose study was conducted in healthy
volunteers to assess the safety and pharmacokinetics of S-1360.

Pharmacokinetics in Healthy Volunteers

The study evaluated oral doses of 500 mg, 1000 mg, and 2000 mg administered every 12
hours. The pharmacokinetic parameters on Day 14 are summarized below.

Dose (q12h) Cmax (pg/mL) Tmax (h) t1/2 (h)
500 mg 4.75 2.25-3 7.7-16
1000 mg ~8 2.25-3 7.7-16
2000 mg 15.6 2.25-3 7.7-16

Table 2: Mean Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

The concentration-time profiles of S-1360 declined in a biexponential manner. Repeat dosing
did not lead to significant accumulation. The plasma protein binding of S-1360 was high,
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ranging from 98.23% to 99.98% in vivo.

Safety and Tolerability

S-1360 was generally well-tolerated in the Phase | study. There were no serious adverse
events reported. Mild to moderate treatment-emergent adverse events were experienced by
56% of subjects receiving S-1360 and 50% of subjects receiving a placebo. The most
frequently reported adverse event was headache.

Discontinuation of Development

Despite the promising in vitro activity and acceptable safety profile in early clinical trials, the
development of S-1360 was discontinued. The primary reasons cited for the discontinuation
were a lack of in vivo efficacy and unfavorable pharmacokinetic properties observed in HIV-
infected patients, which were inconsistent with the preclinical data. [2]This discrepancy
between preclinical animal models and human clinical outcomes highlighted the challenges in
translating the potent in vitro activity of this class of compounds into effective clinical therapies
at the time.

Conclusion

The early clinical development of S-1360 represents a significant milestone in the history of
antiretroviral therapy. As the first HIV-1 integrase inhibitor to be evaluated in humans, it paved
the way for the successful development of subsequent drugs in this class, such as raltegravir,
elvitegravir, and dolutegravir. The challenges encountered during the development of S-1360,
particularly the discordance between preclinical and clinical data, have provided valuable
lessons for the broader field of drug discovery and development, emphasizing the critical
importance of robust translational science. The data and methodologies presented in this guide
offer a detailed perspective on the foundational work that contributed to the eventual success of
HIV-1 integrase inhibitors as a cornerstone of modern antiretroviral therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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